6-Bromo-3-difluoromethyl-2-(trifluoromethyl)aniline
Overview
Description
6-Bromo-3-difluoromethyl-2-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of bromine, difluoromethyl, and trifluoromethyl groups attached to an aniline core. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-difluoromethyl-2-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method includes the bromination of a difluoromethylated aniline derivative, followed by the introduction of the trifluoromethyl group through electrophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-difluoromethyl-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
6-Bromo-3-difluoromethyl-2-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 6-Bromo-3-difluoromethyl-2-(trifluoromethyl)aniline exerts its effects is primarily through its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
- 2,6-Dibromo-4-(trifluoromethyl)aniline
Comparison: Compared to similar compounds, 6-Bromo-3-difluoromethyl-2-(trifluoromethyl)aniline is unique due to the presence of both difluoromethyl and trifluoromethyl groups. These groups significantly influence its chemical reactivity and biological activity, making it a valuable compound for specialized applications. The combination of these functional groups enhances its stability and ability to interact with various molecular targets, distinguishing it from other fluorinated aniline derivatives.
Properties
IUPAC Name |
6-bromo-3-(difluoromethyl)-2-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5N/c9-4-2-1-3(7(10)11)5(6(4)15)8(12,13)14/h1-2,7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXCLZTUYRXHRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)C(F)(F)F)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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